molecular formula C17H21N5O B2961847 1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1396713-21-5

1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2961847
CAS No.: 1396713-21-5
M. Wt: 311.389
InChI Key: AHQAOWVKELHXHY-UHFFFAOYSA-N
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Description

1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a phenyl group, a pyrazine ring, and a piperidine ring connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone.

    Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the piperidine intermediate.

    Urea Formation: The final step involves the reaction of the piperidine-pyrazine intermediate with phenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

    Industry: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: Similar structure but with a pyridine ring instead of a pyrazine ring.

    1-Phenyl-3-((1-(quinolin-2-yl)piperidin-4-yl)methyl)urea: Contains a quinoline ring, offering different biological activities.

Uniqueness

1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is unique due to the presence of the pyrazine ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-phenyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c23-17(21-15-4-2-1-3-5-15)20-12-14-6-10-22(11-7-14)16-13-18-8-9-19-16/h1-5,8-9,13-14H,6-7,10-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQAOWVKELHXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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